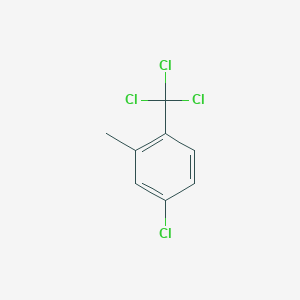

4-Chloro-2-methyl-1-(trichloromethyl)benzene

Description

4-Chloro-2-methyl-1-(trichloromethyl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a methyl group at position 2, a chlorine atom at position 4, and a trichloromethyl (-CCl₃) group at position 1. This substitution pattern confers unique physicochemical properties, including high hydrophobicity and thermal stability.

Properties

CAS No. |

13630-15-4 |

|---|---|

Molecular Formula |

C8H6Cl4 |

Molecular Weight |

243.9 g/mol |

IUPAC Name |

4-chloro-2-methyl-1-(trichloromethyl)benzene |

InChI |

InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |

InChI Key |

DSAHJVCZRSZMLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Process Overview

- Starting Material: p-Xylene (1,4-dimethylbenzene)

- Reagents: Chlorine gas, water vapor

- Catalyst: Activated carbon (preferably wide-pore)

- Reaction Conditions: Temperature above 200°C, typically between 200°C and 300°C

- Molar Ratios: Water to p-xylene molar ratio ≥ 1; chlorine to p-xylene molar ratio preferably ≥ 7:1 (up to 30:1 for excess chlorine)

Reaction Mechanism

The process involves two main sequential reactions:

- Methyl group chlorination: p-Xylene reacts with chlorine to form 1,4-bis(trichloromethyl)benzene.

- Chlorinolysis: The intermediate undergoes further chlorination to yield 4-chlorobenzotrichloride and carbon tetrachloride as a by-product.

The methyl group chlorination step occurs more readily and can proceed without a catalyst or water at temperatures as low as 100°C. The subsequent chlorinolysis requires the presence of water and an activated carbon catalyst at higher temperatures (above 200°C).

Reactor Design

The process can be conducted in either:

- Two separate reactors: First reactor for methyl group chlorination (140–250°C, optionally with UV light), second reactor for chlorinolysis (200–300°C with catalyst and water).

- Single reactor with two distinct zones: One zone optimized for methyl chlorination, the other for chlorinolysis.

Effluent from the first step is preferably fed directly to the second without condensation.

Catalyst and Water Role

- Activated Carbon Catalyst: Wide-pore activated carbon is preferred for its activity and selectivity. Catalyst deactivation can be reversed by steam reactivation.

- Water: Essential for good yields, water acts both as a reactant and diluent (steam). Optimal molar ratios range from 1 to 10 moles of water per mole of p-xylene.

Comparative Data Table of Preparation Methods

| Parameter | Traditional Toluene Route | p-Xylene Vapor Phase Chlorination |

|---|---|---|

| Starting Material | Toluene | p-Xylene (1,4-dimethylbenzene) |

| Reaction Type | Ring chlorination + methyl chlorination | Sequential methyl chlorination + chlorinolysis |

| Catalyst | Usually none or complex reagents | Activated carbon (wide-pore) |

| Temperature Range | Variable, less controlled | 140–300°C (two-step zones) |

| Isomer Selectivity | Low, multiple isomers formed | High, isomer-specific |

| By-products | Undesired isomers, sulfonation by-products | Carbon tetrachloride |

| Water Requirement | Not typically used | Required, molar ratio ≥ 1 |

| Process Complexity | Moderate to high | Moderate, continuous vapor phase |

| Yield | Moderate to low | Approximately 75% calculated yield at 250°C |

| Environmental Impact | Higher due to by-products and reagents | Lower due to specificity and catalyst use |

Chemical Reactions Analysis

Reaction Conditions and Catalysts

The synthesis process is optimized under specific conditions:

-

Temperature : Chlorinolysis occurs at 200–300°C , while chlorination can proceed as low as 100°C .

-

Catalyst : Wide-pore activated carbon is preferred for chlorinolysis .

-

Water ratio : Water to p-xylene molar ratios ≥ 1:1 are critical for efficient chlorinolysis .

| Parameter | Chlorination | Chlorinolysis |

|---|---|---|

| Temperature Range | 100–250°C | 200–300°C |

| Catalyst | Optional (free radicals) | Activated carbon |

| Water Requirement | Not specified | ≥1:1 molar ratio |

By-Products and Reaction Efficiency

The process generates multiple by-products, including isomeric chlorobenzenes and dichlorobenzenes. Example yields from a typical reaction:

-

1,4-bis(trichloromethyl)benzene : ~44.3%

-

3,4-dichlorobenzotrichloride : ~12.2%

-

Trichlorobenzotrichlorides : ~3.8%

| By-Product | Yield |

|---|---|

| 1,4-bis(trichloromethyl)benzene | 44.3% |

| 3,4-dichlorobenzotrichloride | 12.2% |

| Trichlorobenzotrichlorides | 3.8% |

| Carbon tetrachloride | 2.5% |

The chlorinolysis step achieves ~30–75% efficiency depending on reactor design and recycling of intermediates .

Industrial Significance

The compound serves as a key intermediate in herbicide production. Its synthesis avoids the isomerization issues associated with traditional methods (e.g., ring chlorination of toluene) . The process’s scalability and specificity make it advantageous for large-scale industrial applications.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Reagent in Chemical Reactions : This compound serves as a critical reagent in organic synthesis, particularly in the preparation of various chlorinated organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex molecules .

- Production of High-Performance Materials : It is utilized in the synthesis of polymers and materials that require high durability and thermal stability, such as coatings and adhesives.

-

Biological Research

- Chemical Probes : The compound has been explored for its potential as a chemical probe in biological assays, enabling researchers to study biochemical pathways and interactions with biological molecules.

- Therapeutic Applications : While still under investigation, its structural properties suggest potential uses in developing therapeutic agents, particularly in targeting specific biological processes.

-

Industrial Applications

- Production of Polymers : It plays a role in the industrial synthesis of polymers that exhibit high durability and thermal stability, which are essential for various applications including coatings, adhesives, and composite materials.

- Intermediate for Herbicides : This compound acts as an intermediate in the production of herbicides, contributing to agricultural chemistry by enhancing crop protection strategies.

Data Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing chlorinated compounds | Terephthaloyl chloride |

| Biological Research | Chemical probes for studying biochemical pathways | Interaction with enzymes |

| Therapeutic Development | Potential use in developing new therapeutic agents | Targeting specific diseases |

| Industrial Production | Used in making high-performance polymers and herbicides | Coatings, adhesives |

Case Study 1: Synthesis of Terephthaloyl Chloride

In a study focusing on the synthesis of terephthaloyl chloride from terephthalic acid using 4-Chloro-2-methyl-1-(trichloromethyl)benzene, researchers demonstrated its effectiveness as a chlorinating agent. The reaction conditions optimized the yield of the desired product, which is crucial for producing high-strength materials like Kevlar.

Research involving the use of this compound as a chemical probe highlighted its ability to interact with various biological molecules. The findings suggested that it could be utilized to track biochemical pathways in cellular environments, providing insights into metabolic processes and potential therapeutic targets .

Case Study 3: Industrial Application in Herbicide Production

An industrial application study revealed that 4-Chloro-2-methyl-1-(trichloromethyl)benzene serves as an intermediate in synthesizing herbicides. This application underlines its importance in agricultural chemistry, where it contributes to developing effective crop protection solutions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(trichloromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 1-Chloro-4-(trichloromethyl)benzene (CAS 5216251): Substituted at positions 1 and 4 with -CCl₃ and -Cl, respectively .

- 1,4-Bis(trichloromethyl)benzene : Contains two -CCl₃ groups at positions 1 and 4 .

- 1,2-Dichloro-4-(trichloromethyl)benzene : Chlorine atoms at positions 1 and 2, -CCl₃ at position 4 .

- 2,4-Dichloro-1-(trichloromethyl)benzene : Chlorine at positions 2 and 4, -CCl₃ at position 1 .

Physicochemical Properties

Chemical Reactivity and Stability

- Reduction Potentials: Trichloromethyl-substituted benzenes exhibit similar reduction potentials, averaging –1.10 ± 0.05 V vs. SCE (e.g., 4-fluorotrichlorobenzene, 1,2,4-trifluoro-5-(trichloromethyl)benzene) .

- Thermal Stability : Trichloromethyl groups enhance thermal resistance, as seen in 1,4-bis(trichloromethyl)benzene (stable up to 312°C) .

Environmental and Regulatory Profiles

Key Research Findings

Electrochemical Behavior: Trichloromethyl-substituted benzenes exhibit nearly identical reduction potentials, suggesting similar electron-accepting capacities .

Environmental Persistence : 1,2-Dichloro-4-(trichloromethyl)benzene is flagged under REACH for LRTP and resistance to biodegradation .

Synthetic Efficiency : Photochlorination methods eliminate solvents, improving purity and scalability .

Biological Activity

4-Chloro-2-methyl-1-(trichloromethyl)benzene, also known as 4-chlorobenzotrichloride, is a chlorinated aromatic compound with significant industrial applications, particularly as an intermediate in the synthesis of herbicides and other chemicals. Its biological activity has garnered attention in recent years, particularly regarding its potential toxicity and effects on human health.

The molecular formula for 4-Chloro-2-methyl-1-(trichloromethyl)benzene is , with a molecular weight of approximately 257.9 g/mol. The compound features a trichloromethyl group attached to a chlorinated benzene ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Chloro-2-methyl-1-(trichloromethyl)benzene exhibits various biological activities, including potential carcinogenicity and toxicity to aquatic organisms. Its biological effects can be categorized into:

- Carcinogenic Potential : Studies have shown that chlorinated aromatic compounds can induce mutations and cancer in laboratory settings. For instance, 4-chloromethylbiphenyl (closely related to the compound ) was tested for carcinogenicity using several assays, including the Salmonella/microsome assay and DNA repair assays, indicating significant mutagenic potential .

- Toxicity : The compound has been classified as a hazardous substance due to its toxic effects on both human health and the environment. Chronic exposure may lead to adverse health effects such as liver damage and respiratory issues .

The mechanism by which 4-Chloro-2-methyl-1-(trichloromethyl)benzene exerts its biological effects is primarily through metabolic activation leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in cellular damage, mutagenesis, and subsequent carcinogenesis.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

- In Vitro Studies : The compound has been evaluated for its mutagenic properties using bacterial assays. Results indicated that it possesses significant mutagenic activity without requiring metabolic activation .

- Aquatic Toxicity : Research has demonstrated that 4-Chloro-2-methyl-1-(trichloromethyl)benzene is toxic to aquatic life forms, affecting growth and reproduction .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of chlorinated compounds suggest that modifications at specific positions on the benzene ring can enhance or diminish biological activity. For example, substituting different groups at the 4-position has been linked to varying levels of anti-tubercular activity in related compounds .

Case Studies

Several case studies illustrate the biological implications of exposure to 4-Chloro-2-methyl-1-(trichloromethyl)benzene:

- Occupational Exposure : A study examining workers in industries using chlorinated solvents found correlations between exposure levels and increased incidences of respiratory ailments and liver dysfunction .

- Environmental Impact Assessments : Evaluations of contaminated water sources revealed high concentrations of this compound, leading to significant ecological disturbances, particularly in aquatic ecosystems .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 4-Chloro-2-methyl-1-(trichloromethyl)benzene compared to similar compounds:

| Compound | Mutagenicity | Aquatic Toxicity | Carcinogenic Potential |

|---|---|---|---|

| 4-Chloro-2-methyl-1-(trichloromethyl)benzene | High | Moderate | Yes |

| 4-Chloromethylbiphenyl | High | Low | Yes |

| Benzyl chloride | Moderate | High | No |

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Chloro-2-methyl-1-(trichloromethyl)benzene?

A photochlorination method is commonly employed, involving the reaction of arene compounds with gaseous chlorine under controlled light conditions. This approach avoids solvents or free radical initiators, enhancing product purity by optimizing light wavelength (e.g., UV-A) and reaction staging. Key parameters include maintaining chlorine gas flow rates and monitoring reaction intermediates via GC-MS .

Q. How should researchers safely handle and store this compound given its hazards?

Due to its corrosive and respiratory hazards, use PPE (nitrile gloves, chemical goggles, and respirators with organic vapor cartridges). Store in airtight containers away from light and heat (stable below 40°C). In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Spills should be contained using non-combustible absorbents (e.g., vermiculite) .

Q. What analytical techniques validate the purity and structure of this compound?

- Chromatography : HPLC or GC with flame ionization detection to assess purity (>99%).

- Spectroscopy : H/C NMR for structural confirmation (e.g., methyl group at δ ~2.3 ppm, trichloromethyl at δ ~100-110 ppm in C).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M] at m/z 276.8 for CHCl) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Cross-validate using multiple techniques:

- X-ray crystallography to resolve steric ambiguities (e.g., substituent positioning).

- Computational modeling (DFT calculations) to predict H NMR shifts and compare with experimental data.

- Isotopic labeling to trace chlorine substitution patterns in mass spectra .

Q. What strategies optimize photochlorination reaction yields?

- Light source tuning : Use UV-A (315–400 nm) to activate chlorine without degrading intermediates.

- Reaction staging : Introduce chlorine in controlled pulses to minimize byproducts (e.g., polychlorinated derivatives).

- Temperature control : Maintain 25–40°C to balance reaction kinetics and stability .

Q. How do steric and electronic effects influence its reactivity in substitution reactions?

The trichloromethyl group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position. Steric hindrance from the methyl group at position 2 reduces reactivity at ortho sites. Computational studies (e.g., Fukui indices) can predict reactive sites for functionalization .

Q. What are the environmental impacts of this compound, and how can they be mitigated?

- Degradation studies : Investigate hydrolysis pathways under alkaline conditions (pH >10) to identify less toxic byproducts.

- Waste treatment : Use activated carbon filtration to adsorb residues from lab effluents.

- Biodegradation screening : Test microbial consortia from chlorinated hydrocarbon-contaminated sites for degradation potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.